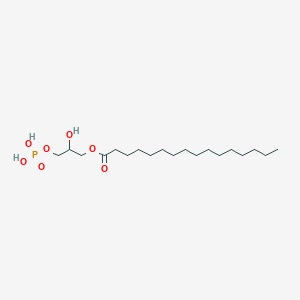
硫化氢钠
描述
Sodium hydrosulfide is a chemical compound with the formula NaSH. This compound is the product of the half-neutralization of hydrogen sulfide (H2S) with sodium hydroxide (NaOH). NaHS and sodium sulfide are used industrially, often for similar purposes . It is a colorless to light yellow crystalline solid or fused mass .
Synthesis Analysis
Sodium hydrosulfide can be synthesized in the laboratory by treating sodium ethoxide (NaOEt) with hydrogen sulfide . Another method involves the reaction of sodium with hydrogen sulfide . In industrial settings, it is synthesized by absorbing a simulated flue gas containing H2S into NaOH solution .Molecular Structure Analysis
The molecular formula of Sodium hydrosulfide is HS.Na . Crystalline NaHS undergoes two phase transitions. At temperatures above 360 K, NaHS adopts the NaCl structure, which implies that the HS− behaves as a spherical anion owing to its rapid rotation, leading to equal occupancy of eight equivalent positions .Chemical Reactions Analysis
Sodium hydrosulfide reacts with acids to release hydrogen sulfide gas . The level of H2S vapors evolving from the solution is significantly increased by lowering the pH of the solution by allowing the solution to come into contact with acids or acidic materials .科学研究应用
Alleviating Arsenic Toxicity in Plants
Sodium hydrosulfide has been found effective in enhancing plant tolerance against arsenic toxicity . A study showed that the application of silicon and sodium hydrosulfide alleviated arsenic toxicity by regulating the physio-biochemical and molecular mechanisms of Zea mays . The application of Si and NaHS increased plant growth and biomass by capturing the reactive oxygen species and decreased oxidative stress in Z. mays by decreasing the As contents in the roots and shoots of the plants .
Synthesis of Thioethers
Sodium hydrosulfide can be used as a sulfur nucleophile to induce the C-S bond formation in α,β-dichloro vinyl ketones to form 5- to 8-membered cyclic thioethers . This application is particularly useful in the field of organic synthesis.
Control of Tobacco Bacterial Wilt
In agriculture, sodium hydrosulfide has been applied to tobacco fields to control tobacco bacterial wilt . The study aimed to investigate the control efficacy of NaHS application on tobacco bacterial wilt, as well as the effects on soil physicochemical properties and microbial community .
作用机制
Target of Action
Sodium hydrosulfide (NaHS) primarily targets TRPV1 and TRPA1 receptors . These receptors play a significant role in the sensory system, particularly in nociception, which is implicated in conditions like migraine . NaHS also interacts with ionotropic glutamate receptors, N-methyl-D-aspartate (NMDA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in synaptic plasticity .
Mode of Action
NaHS, a donor of hydrogen sulfide (H2S), interacts with its targets, causing various changes. For instance, it dramatically increases nociceptive firing in trigeminal nerve fibers . This effect is abolished by the TRPV1 inhibitor capsazepine but is partially prevented by the TRPA1 blocker HC 030031 . Moreover, NaHS induces inward currents in sensory neurons, which are abolished by the TRPV1 inhibitor capsazepine, suggesting the involvement of TRPV1 receptors .
Biochemical Pathways
NaHS affects several biochemical pathways. It acts as a neuromodulator in the central nervous system (CNS) via the involvement of ionotropic glutamate receptors . It also modulates membrane integrity, cation homeostasis, and the accumulation of phenolics and osmolytes in plants under stress .
Pharmacokinetics
The pharmacokinetics of NaHS are influenced by its physical and chemical properties. It is a highly alkaline salt solution with a pH range of 11.5 to 12.5 . The vapor space over NaHS solutions contains highly toxic H2S vapors . The level of H2S vapors evolving from the solution is significantly increased by lowering the pH of the solution by allowing the solution to come into contact with acids or acidic materials .
Result of Action
The action of NaHS results in various molecular and cellular effects. For instance, it can induce the nociceptive effect in meningeal nerves . It also modulates membrane integrity, cation homeostasis, and the accumulation of phenolics and osmolytes in zucchini under nickel stress .
Action Environment
The action, efficacy, and stability of NaHS are influenced by environmental factors. For example, the amount of H2S gas evolved from NaHS solutions is noticeably increased when the pH of the solution is below the pH of 10.2 . This happens when the solution comes into contact with acidic materials or other materials that have a pH lower than 10.2 . The evolution of H2S gas can also be increased when the solution is heated above 120°F .
属性
IUPAC Name |
sodium;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2S/h;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCSLBZRBJJCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HS.Na, NaHS, HNaS | |
| Record name | SODIUM HYDROSULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYDROGENSULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium hydrosulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_hydrosulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029738 | |
| Record name | Sodium hydrosulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium hydrosulfide is a colorless to light yellow crystalline solid or fused mass. It is corrosive to skin and metal. Used in paper pulping, manufacturing dyes, and dehairing hides., Sodium hydrosulfide, solution appears as a colorless to light-yellow liquid. Corrosive to metals and tissue. It is used in paper pulping, manufacturing dyes and dehairing hides., Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to colorless crystals with an odor of hydrogen sulfide; [NIOSH] Highly hygroscopic; [Merck Index] Solution is light yellow to red with an odor of rotten eggs; [CHRIS] White or yellow crystalline solid with an odor of rotten eggs; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | SODIUM HYDROSULFIDE, SOLID, WITH LESS THAN 25% WATER OF CRYSTALLIZATION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYDROSULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium sulfide (Na(SH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrogen sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM HYDROGENSULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999), Boiling point at 1 atm: (approx) 212 °F= 100 °C= 373 deg K. /Sodium Hydrosulfide Solution/ | |
| Record name | SODIUM HYDROSULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYDROSULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, ALCOHOL, ETHER, In water, 50 g/100 cu cm water at 22 °C., Solubility in water, g/100ml at 20 °C: 50-60 (good) | |
| Record name | SODIUM HYDROSULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYDROGENSULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.3 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.79 /as per source/, 1.8 g/cm³ | |
| Record name | SODIUM HYDROSULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYDROSULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYDROGENSULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
49.12 mmHg (USCG, 1999), 49.0 [mmHg], negligible | |
| Record name | SODIUM HYDROSULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium hydrogen sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM HYDROGENSULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Patch clamp studies of neuroblastoma cells have shown that in the presence of sodium hydrogen sulfide, the in vitro precursor of hydrogen sulfide, addition of the sulfonated amino acids, taurine or cysteic acid resulted in reversible abolition of the inward of the sodium currents. This effect could also be demonstrated by preincubating cells for 3-20 min within 5-10 mM sodium hydrosulfide followed by replacement of the solution with taurine or cysteic acid in sulfide-free saline. Neither sodium hydrosulfide taurine nor cysteic acid alone had any effect. The sulfhydryl reagents, beta-mercaptoethanol and dithiothreitol, were also found to abolish reversibly the sodium currents. As the effects of the above treatments were nearly identical, the synergistic action of sodium hydrosulfide with taurine or cysteic acid may result from reduction of the disulfide bonds between subunits comprising the sodium channel. The responses to sodium hydrosulfide and taurine, a putative neurotransmitter/neuromodulator, suggest that reductions in sodium channel function may be the mechanism(s) responsible for loss of central respiratory drive during hydrogen sulfide poisoning., HYDROSULFIDE ANION (HS-) ... FORMS COMPLEX WITH METHEMOGLOBIN KNOWN AS SULFMETHEMOGLOBIN, WHICH IS ANALOGOUS TO CYANMETHEMOGLOBIN. ... DISSOCIATION CONSTANT FOR SULFMETHEMOGLOBIN HAS BEEN EST AS 6X10-6 MOLES/L WHERE AS THE DISSOCIATION CONSTANT FOR CYANMETHEMOGLOBIN IS ABOUT 2X10-8 MOLES/L. DESPITE LOWER BINDING AFFINITY FOR SULFIDE, INDUCED METHEMOGLOBINEMIA PROVIDES UNEQUIVOCAL PROTECTION AGAINST DEATH FROM ACUTE SULFIDE POISONING IN ANIMALS. | |
| Record name | SODIUM HYDROSULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Sulfide of heavy metals. | |
| Record name | SODIUM HYDROSULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium hydrosulfide | |
Color/Form |
Rhombohedric-cubic crystals. White to colorless., Colorless rhombohedral crystals. | |
CAS RN |
16721-80-5 | |
| Record name | SODIUM HYDROSULFIDE, SOLID, WITH LESS THAN 25% WATER OF CRYSTALLIZATION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYDROSULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium hydrosulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16721-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium hydrosulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016721805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium bisulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sodium sulfide (Na(SH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrosulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogensulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWU2KQ177W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM HYDROSULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM HYDROGENSULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
63 °F (USCG, 1999), 350 °C, Turns yellow upon heating in dry air, changing to orange at higher temperatures. Forms a black liquid at the melting point. Gives a blue-green solution in dimethylformamide. Very hygroscopic. Readily hydrolyzed in moist air to NaOH and Na2S. | |
| Record name | SODIUM HYDROSULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4498 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYDROSULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Q & A
Q1: How does sodium hydrosulfide exert its protective effects against ischemia-reperfusion injury?
A1: Sodium hydrosulfide, a donor of hydrogen sulfide (H2S), has been shown to mitigate ischemia-reperfusion injury in various organs, including the heart, liver, and kidneys. Studies suggest that NaHS achieves this by:
- Inhibiting oxidative stress: NaHS increases the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation. [, , ]
- Reducing apoptosis: NaHS influences the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It increases Bcl-2 expression while decreasing Bax expression, shifting the balance towards cell survival. [, ]
- Modulating inflammatory responses: NaHS reduces the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [, ]
- Promoting autophagy: NaHS can regulate autophagy, a cellular process involved in the degradation and recycling of damaged components, which can contribute to cell survival under stress. []
Q2: What is the role of the ATP-sensitive potassium channel in the protective effects of NaHS on epidermal cells?
A2: Research indicates that NaHS can improve the survival rate of rat epidermal cells exposed to burn serum. This protective effect is associated with the alleviation of mitochondrial damage and the activation of ATP-sensitive potassium channels. []
Q3: How does NaHS affect the secretion of atrial natriuretic peptide (ANP)?
A3: Studies have shown that NaHS can inhibit the secretion of ANP in both left and right ventricular tissues of rats. []
Q4: Can NaHS influence the development of hypertension?
A4: Early administration of NaHS has been shown to prevent the transition from prehypertension to hypertension in spontaneously hypertensive rats. This effect is attributed to the modulation of H2S-generating pathways, restoration of nitric oxide bioavailability, and blocking the renin-angiotensin system in the kidneys, ultimately favoring vasodilatation. []
Q5: How does NaHS impact the secretion of adiponectin in fatty liver?
A5: Research suggests that NaHS promotes the secretion of adiponectin in adipocytes. In a study using a rat model of fatty liver, NaHS administration increased both plasma hydrogen sulfide and adiponectin levels. []
Q6: Does NaHS play a role in neuroinflammation associated with Alzheimer's disease?
A6: Studies using a rat model of Alzheimer's disease demonstrated that NaHS administration attenuated cognitive impairment and neuroinflammation induced by beta-amyloid (Aβ). NaHS achieved this by suppressing the expression of pro-inflammatory mediators (TNF-α, IL-1β, COX-2), inhibiting NF-κB activation, and modulating MAPK signaling pathways (ERK1/2 and p38). []
Q7: What is the molecular formula and weight of sodium hydrosulfide?
A7: The molecular formula of sodium hydrosulfide is HNaS, and its molecular weight is 56.06 g/mol.
Q8: Are there any toxicological concerns associated with sodium hydrosulfide?
A8: While NaHS exhibits various therapeutic benefits, it is crucial to acknowledge its potential toxicity, particularly at higher doses.
- Pulmonary Toxicity: One study revealed that a lethal peracute exposure to hydrogen sulfide gas led to severe respiratory distress and pulmonary edema in rats, while the same dose of NaHS injected intraperitoneally did not produce such effects. [] This highlights the potential difference in toxicity depending on the route of administration and the form in which H2S is delivered.
- Dose-Dependent Effects: Research on renal ischemia-reperfusion injury showed that low doses of NaHS (50-75 μmol/kg) improved renal function, while a higher dose (125 μmol/kg) worsened it. [] This underscores the dose-dependent nature of NaHS effects and the need for careful dose optimization in therapeutic applications.
Q9: What are the environmental implications of using sodium hydrosulfide?
A9: Sodium hydrosulfide is primarily used in industrial applications, and its release into the environment can pose ecological risks.
- Waste Management: Proper waste management practices are crucial to minimize the environmental impact of NaHS. [, ]
Q10: Are there any alternatives to sodium hydrosulfide in specific applications?
A10:
- Flotation Processes: In the separation of molybdenite and chalcopyrite, commercial lignosulfonates (LSs) have shown potential as an alternative to NaHS. LSs exhibit a depressant effect on molybdenite, enabling selective flotation of chalcopyrite. []
- Dyeing Processes: Vat Grey 5601, synthesized through an environmentally friendly method, offers an alternative to traditional vat dyes like Vat Grey BG, M, and Vat Black RB. It exhibits better color fastness and reduces reliance on harsh chemicals. []
Q11: How can we manage sodium hydrosulfide waste effectively?
A11:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














